N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide
Description
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with a thiophene-carboxamide moiety. The benzooxazepine ring system is substituted with a fluorine atom at the 7-position and a ketone group at the 3-position, while the ethyl linker connects it to a 3-methylthiophene-2-carboxamide group. The fluorine substituent likely enhances metabolic stability and binding affinity, while the thiophene carboxamide may contribute to solubility and target engagement.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-11-4-7-24-16(11)17(22)19-5-6-20-9-12-8-13(18)2-3-14(12)23-10-15(20)21/h2-4,7-8H,5-6,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUELHFQRUYQLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide involves multiple steps starting from precursor chemicals. A common synthetic route might involve the condensation of 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine with a suitable ethylating agent to form the desired intermediate. This intermediate is then reacted with 3-methylthiophene-2-carboxylic acid chloride to yield the final product. Reaction conditions typically require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized for yield and purity. This involves large-scale reactors and possibly continuous flow systems to maintain consistent reaction conditions. Techniques such as recrystallization and chromatography are used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, potentially modifying the thiophene ring or the oxazepine moiety, producing a variety of oxidized derivatives.
Reduction: Reduction reactions could target the oxo group, leading to the formation of hydroxylated products.
Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: Use of nucleophiles like thiols, amines, or other halides in polar solvents.
Major Products
The major products formed depend on the reaction type. Oxidation might yield hydroxylated or carbonyl derivatives, while reduction could lead to alcohol derivatives. Substitution reactions can introduce diverse groups onto the molecular framework.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structure and reactivity, making it a valuable precursor in synthesizing novel materials.
Biology
Biologically, it can interact with specific enzymes or receptors, providing insights into metabolic pathways or drug-receptor interactions.
Medicine
In medicine, its potential therapeutic properties are explored. It may act as an inhibitor for certain enzymes, thus serving as a lead compound in drug development.
Industry
In industry, it could be used in the synthesis of advanced materials or as a catalyst in specialized chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes or receptors. It may bind to these targets, altering their activity. This interaction often involves the formation of hydrogen bonds, van der Waals forces, or covalent bonds.
Comparison with Similar Compounds
Benzooxazepine Derivatives
- N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide () Structural Differences: The benzo[b][1,4]oxazepine core (vs. The 3,3-dimethyl and 4-oxo groups increase steric bulk and rigidity compared to the target’s 7-fluoro and 3-oxo substituents. Functional Impact: Dimethyl groups may reduce metabolic oxidation but limit conformational flexibility, whereas the fluorine in the target compound improves lipophilicity and electronic effects .
Benzothiazole and Thiazolidinone Derivatives ()
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Core Heterocycle: Replaces benzooxazepine with a benzothiazole-thiazolidinone hybrid. Substituent Effects: The 4-chlorophenyl group enhances lipophilicity but lacks the fluorine’s electron-withdrawing properties. Synthetic Yield: 70% in ethanol, suggesting efficient coupling compared to lower yields in fluorinated analogs (e.g., 4i: 37%) .
Functional Group and Linker Comparisons
- Ethyl Linker vs. Direct Attachment : The target compound’s ethyl linker between the benzooxazepine and thiophene carboxamide may enhance conformational flexibility compared to directly linked analogs (e.g., ). This could improve binding to flexible receptor pockets.
- Thiophene vs.
Electronic and Steric Effects
- Fluorine vs. Chlorine Substituents : The target’s 7-fluoro group provides moderate electron withdrawal without the steric bulk of chlorine (e.g., 4g, 4j in ), balancing receptor affinity and metabolic stability.
- Nitro and Bromo Groups () : Compounds like N-(2-bromo-4-nitrophenyl)-benzothiazine-carboxamide exhibit strong electron-withdrawing effects, which may increase reactivity but reduce bioavailability compared to the target’s fluorine and methyl groups.
Physicochemical and Pharmacokinetic Properties (Inferred)
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. The structural features of this compound suggest diverse interactions with biological targets, which may lead to significant pharmacological effects.
Structural Characteristics
The compound comprises several key structural components:
- Fluorinated oxazepine ring : Enhances lipophilicity and may improve binding affinity to biological targets.
- Carboxamide functional group : Known for its role in hydrogen bonding, which may facilitate interactions with proteins and enzymes.
- Thiophene moiety : Contributes to the electronic properties of the molecule and may affect its reactivity and biological activity.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other oxazepine derivatives.
- Receptor Modulation : Its structural features might allow it to bind to receptors, modulating their activity and leading to therapeutic effects.
Case Studies and Research Findings
Research on related compounds has indicated a variety of biological activities that could be extrapolated to this compound:
-
Anticancer Activity :
- Compounds with similar oxazepine structures have shown promising results against various cancer cell lines (e.g., MCF-7 for breast cancer) with IC50 values indicating significant cytotoxicity .
- A study highlighted that halogen substitutions in benzothiazepines increased anticancer efficacy due to enhanced electron-withdrawing properties .
- Antimicrobial Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
